molecular formula C27H58BrNO B14491602 1-Dodecanaminium, N-dodecyl-N-(2-hydroxyethyl)-N-methyl-, bromide CAS No. 65316-88-3

1-Dodecanaminium, N-dodecyl-N-(2-hydroxyethyl)-N-methyl-, bromide

Cat. No.: B14491602
CAS No.: 65316-88-3
M. Wt: 492.7 g/mol
InChI Key: RYHYAUSUVFKNDA-UHFFFAOYSA-M
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Description

1-Dodecanaminium, N-dodecyl-N-(2-hydroxyethyl)-N-methyl-, bromide is a quaternary ammonium compound. It is known for its surfactant properties, making it useful in various industrial and scientific applications. This compound is often utilized in formulations requiring antimicrobial and surface-active agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Dodecanaminium, N-dodecyl-N-(2-hydroxyethyl)-N-methyl-, bromide typically involves the quaternization of tertiary amines. One common method includes the reaction of N-dodecyl-N-(2-hydroxyethyl)-N-methylamine with an alkyl halide, such as bromide, under controlled conditions. The reaction is usually carried out in an organic solvent like ethanol or methanol at elevated temperatures to ensure complete quaternization.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to maintain consistent quality and yield. The process involves the same basic reaction but is optimized for large-scale production, including the use of automated systems for mixing, heating, and purification.

Chemical Reactions Analysis

Types of Reactions

1-Dodecanaminium, N-dodecyl-N-(2-hydroxyethyl)-N-methyl-, bromide undergoes several types of chemical reactions, including:

    Substitution Reactions: The bromide ion can be substituted with other anions like chloride or sulfate.

    Oxidation and Reduction: The compound can participate in redox reactions, although these are less common.

Common Reagents and Conditions

    Substitution: Reagents like sodium chloride or sodium sulfate in aqueous solutions are commonly used.

    Oxidation/Reduction: Strong oxidizing agents like potassium permanganate or reducing agents like sodium borohydride can be employed.

Major Products

    Substitution: The major products are the corresponding quaternary ammonium salts with different anions.

    Oxidation/Reduction: These reactions typically yield modified quaternary ammonium compounds with altered functional groups.

Scientific Research Applications

1-Dodecanaminium, N-dodecyl-N-(2-hydroxyethyl)-N-methyl-, bromide has a wide range of applications in scientific research:

    Chemistry: Used as a phase transfer catalyst in organic synthesis.

    Biology: Employed in cell culture and molecular biology for its antimicrobial properties.

    Medicine: Investigated for its potential use in drug delivery systems due to its surfactant properties.

    Industry: Utilized in formulations of disinfectants, detergents, and emulsifiers.

Mechanism of Action

The compound exerts its effects primarily through its surfactant properties. It interacts with lipid membranes, disrupting their structure and leading to cell lysis in microbial organisms. The molecular targets include the lipid bilayers of cell membranes, and the pathways involved are related to membrane permeability and integrity.

Comparison with Similar Compounds

Similar Compounds

  • 1-Dodecanaminium, N-dodecyl-N,N-dimethyl-, chloride
  • 1-Dodecanaminium, N-dodecyl-N,N-bis(2-hydroxyethyl)-, chloride

Uniqueness

1-Dodecanaminium, N-dodecyl-N-(2-hydroxyethyl)-N-methyl-, bromide is unique due to its specific combination of functional groups, which confer both hydrophilic and hydrophobic properties. This makes it particularly effective as a surfactant and antimicrobial agent compared to its analogs.

Properties

CAS No.

65316-88-3

Molecular Formula

C27H58BrNO

Molecular Weight

492.7 g/mol

IUPAC Name

didodecyl-(2-hydroxyethyl)-methylazanium;bromide

InChI

InChI=1S/C27H58NO.BrH/c1-4-6-8-10-12-14-16-18-20-22-24-28(3,26-27-29)25-23-21-19-17-15-13-11-9-7-5-2;/h29H,4-27H2,1-3H3;1H/q+1;/p-1

InChI Key

RYHYAUSUVFKNDA-UHFFFAOYSA-M

Canonical SMILES

CCCCCCCCCCCC[N+](C)(CCCCCCCCCCCC)CCO.[Br-]

Origin of Product

United States

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